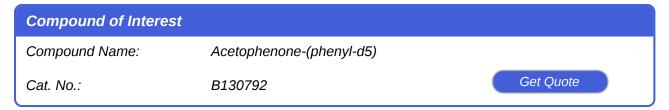


An In-Depth Technical Guide to Acetophenone-(phenyl-d5)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Acetophenone-(phenyl-d5)**, a deuterated analog of acetophenone. It is intended to be a valuable resource for professionals in research and development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses. This document covers the chemical and physical properties, a detailed synthesis protocol, and an exemplary application in a quantitative analytical workflow.

Core Chemical and Physical Properties

Acetophenone-(phenyl-d5) is a synthetic, isotopically labeled form of acetophenone where the five hydrogen atoms on the phenyl ring have been replaced with deuterium. This substitution results in a mass shift of +5, making it an ideal internal standard for mass spectrometry-based quantification of acetophenone and structurally related compounds.[1] Its near-identical chemical and physical properties to the unlabeled analyte ensure it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for variations in these steps.[2]



Property	Value	Reference
CAS Number	28077-64-7	[1][3][4]
Molecular Formula	C ₈ H ₃ D ₅ O	[3][4]
Molecular Weight	125.18 g/mol	[1][3][5]
Appearance	Colourless Liquid	[4]
Melting Point	19-20 °C	[1]
Boiling Point	202 °C	[1]
Density	1.073 g/mL at 25 °C	[1]
Refractive Index	n20/D 1.5335	[1]
Isotopic Purity	≥98 atom % D	[1][6]

Synthesis of Acetophenone-(phenyl-d5)

The most common method for the synthesis of **Acetophenone-(phenyl-d5)** is through the Friedel-Crafts acylation of benzene-d6.[7] This electrophilic aromatic substitution reaction introduces an acetyl group onto the deuterated phenyl ring.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

- Benzene-d6
- · Acetyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (anhydrous)
- Hydrochloric acid (concentrated)
- Sodium bicarbonate solution (saturated)



- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
- Addition of Benzene-d6: To the stirred suspension, add benzene-d6 (1 equivalent) dissolved in anhydrous dichloromethane via the dropping funnel.
- Addition of Acetyl Chloride: Cool the mixture in an ice bath. Slowly add acetyl chloride (1 equivalent) dropwise from the dropping funnel. The reaction is exothermic, and the temperature should be maintained below 10 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
 to warm to room temperature. Stir for 2-3 hours. The progress of the reaction can be
 monitored by thin-layer chromatography (TLC).
- Quenching: Cool the reaction mixture in an ice bath and slowly add crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.



- Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation to yield pure
 Acetophenone-(phenyl-d5).

Safety Precautions: The reaction should be carried out in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is also corrosive and lachrymatory. Appropriate personal protective equipment (PPE) should be worn.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of Acetophenone-(phenyl-d5).

Application as an Internal Standard in Quantitative Analysis

Acetophenone-(phenyl-d5) is primarily used as an internal standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of acetophenone in various matrices.[2] The following is a representative protocol for its use in a hypothetical LC-MS/MS analysis.

Experimental Protocol: Quantification of Acetophenone using Acetophenone-(phenyl-d5) as an Internal Standard

Materials and Reagents:

- Acetophenone (analytical standard)
- Acetophenone-(phenyl-d5) (internal standard)



- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Sample matrix (e.g., plasma, environmental water sample)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- C18 reversed-phase analytical column

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 1 mg/mL stock solution of acetophenone in methanol.
 - Prepare a 1 mg/mL stock solution of Acetophenone-(phenyl-d5) in methanol.
- Preparation of Calibration Standards:
 - Perform serial dilutions of the acetophenone stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.
- Preparation of Internal Standard Working Solution:
 - Dilute the Acetophenone-(phenyl-d5) stock solution with acetonitrile to a final concentration of 100 ng/mL.
- Sample Preparation (Protein Precipitation for Plasma):

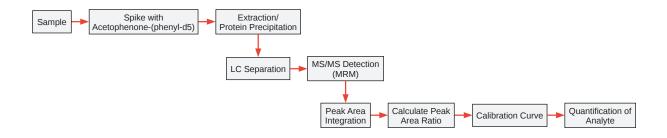


- To 50 μL of plasma sample (or calibration standard/quality control), add 150 μL of the internal standard working solution (100 ng/mL Acetophenone-(phenyl-d5) in acetonitrile).
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - LC Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: A suitable gradient to separate acetophenone from matrix components.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μL
 - MS/MS Conditions (Multiple Reaction Monitoring MRM):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Monitor the following transitions:
 - Acetophenone: Precursor ion (m/z) -> Product ion (m/z)
 - Acetophenone-(phenyl-d5): Precursor ion (m/z) -> Product ion (m/z)
 - Optimize collision energies and other MS parameters for maximum signal intensity.
- Data Analysis:



- Integrate the peak areas for both acetophenone and Acetophenone-(phenyl-d5).
- Calculate the peak area ratio (Acetophenone / Acetophenone-(phenyl-d5)).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of acetophenone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Analytical Workflow Diagram



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Caption: Workflow for quantitative analysis using an internal standard.

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